3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate
Overview
Description
3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate: is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate typically involves multiple steps, starting with the preparation of the fluorinated nonyl chain. This can be achieved through a series of fluorination reactions using reagents such as elemental fluorine (F2) or fluorinating agents like Selectfluor . The hydroxyl group is introduced via hydroboration-oxidation or epoxidation followed by ring-opening. The final step involves esterification with prop-2-enoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, fluorinated compounds are often used as probes or markers due to their stability and resistance to metabolic degradation. This compound can be used in the development of fluorinated drugs or imaging agents.
Medicine
The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules that require high metabolic stability.
Industry
In the industrial sector, this compound can be used in the production of specialty polymers and materials that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)decyl] Prop-2-enoate
- [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)octyl] Prop-2-enoate
Uniqueness
Compared to similar compounds, 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate offers a unique balance of stability and reactivity due to its specific fluorination pattern. This makes it particularly suitable for applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F15O3/c1-2-6(30)31-4-5(29)3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h2,5,29H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAPLXCRUNAADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F15O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703062 | |
Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-75-3 | |
Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16083-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16083-75-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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